N-(3-methoxybenzyl)-2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)acetamide
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Description
N-(3-methoxybenzyl)-2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Anticancer Activity
The compound has been explored for its potential in anticancer applications. One study focused on the design and synthesis of certain derivatives, attaching different aryloxy groups to the pyrimidine ring, to evaluate their cytotoxic activity against 60 cancer cell lines. The study identified a compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the compound's potential as a new anticancer agent (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Properties
Another research avenue for the compound involves its derivatives for anti-inflammatory and analgesic uses. Novel derivatives were synthesized, and their COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, were evaluated. Compounds exhibited significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).
Radioligand Imaging
The structural design also facilitates radioligand imaging applications. A derivative within this compound's series was labeled for potential use in positron emission tomography (PET) to image the translocator protein (18 kDa). The study highlights the compound's utility in in vivo imaging, offering insights into its diagnostic applications (Dollé et al., 2008).
Antimicrobial Activity
Derivatives of the compound have been synthesized to explore antimicrobial activities. Studies showed the creation of pyridines, pyrimidinones, oxazinones, and their derivatives, with several compounds demonstrating good antibacterial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents (Hossan et al., 2012).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-19-15-24(32)30(18-23(31)26-17-20-7-6-10-22(16-20)33-2)25(27-19)29-13-11-28(12-14-29)21-8-4-3-5-9-21/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGKWBRZASVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.